
Bortezomib
Overview
Description
Bortezomib is a first-in-class proteasome inhibitor approved for treating multiple myeloma (MM) and mantle cell lymphoma. It selectively targets the 26S proteasome, disrupting protein degradation pathways critical for cancer cell survival. By inhibiting the chymotrypsin-like activity of the proteasome, this compound induces apoptosis in malignant cells via accumulation of misfolded proteins and activation of stress response pathways . Its clinical efficacy has been demonstrated in both newly diagnosed and relapsed/refractory MM, often combined with dexamethasone, immunomodulatory drugs (e.g., lenalidomide), or chemotherapy agents like cyclophosphamide . However, dose-dependent toxicities, particularly peripheral neuropathy and thrombocytopenia, necessitate careful dosing and administration adjustments .
Preparation Methods
Solid-Phase Synthesis Strategies
Resin-Based Assembly (CN104211758A)
The patented solid-phase method employs Wang resin as a solid support to streamline purification and improve yields. The four-stage process achieves an 85% overall yield through these steps:
Stage 1: Intermediate 3 Synthesis
- Condensation : Tetramethyl ethylene ketone-1-amino-3-methylbutane-1-borate (Compound I) reacts with 5-(4-formyl-3,5-dimethoxylphenoxyl)pentanoic acid (Compound II) using NaBH3CN (1:1:1 molar ratio) in methanol at 25°C for 1 hour.
- Fmoc Protection : The resulting amine undergoes protection with Fmoc-Cl (1.2 eq) in dioxane/water (1:1) at 0°C, yielding Intermediate 3 (28g, 80% yield).
Stage 2: Resin Loading
Wang resin (100-200 mesh) is functionalized with Intermediate 3 using HBTU/HOBt activation in DMF. Sequential coupling cycles introduce:
- Fmoc-L-phenylalanine (3 eq, 2×1 hour couplings)
- Pyrazine-2-carboxylic acid (3 eq, overnight reaction)
MALDI-TOF monitoring confirms >95% coupling efficiency after each step.
Stage 3: Cleavage and Isolation
The resin-bound product undergoes cleavage with TFA/H2O (95:5) at -20°C for 2 hours, yielding bortezomib borate (9.4g, 95% purity). Hydrolysis with potassium periodate (5 eq) in THF/H2O (6:1) at 25°C for 24 hours provides final this compound (6.5g, 99.3% purity).
Advantages :
- Reduced purification steps (3 vs. 7 in solution-phase)
- Higher throughput (50g resin batches)
- Lower solvent consumption (8L/kg vs. 22L/kg)
Solution-Phase Synthetic Routes
Linear Assembly (ChemicalBook Synthesis)
This industrial-scale method produces 390g batches with 67.66% yield through:
Key Steps :
- Reductive Amination :
Pinacol-protected boronate (1 eq) + 5-(4-formylphenoxy)valeric acid (1.05 eq)
→ NaBH3CN (1.1 eq) in MeOH at 20°C, 1 hour
Yield: 92%
Deprotection-Condensation :
Intermediate (1 eq) + Fmoc-L-Phe-OH (1.2 eq)
→ HBTU (1.1 eq), DIEA (2 eq) in DMF, 2 hours
Yield: 88%Final Coupling :
Pyrazine-2-carbonyl chloride (1.05 eq) in THF/Et3N, 0°C → 25°C
Yield: 78%
Purification :
Crystallization from acetone/ether (4:1) gives 99.4% purity. Residual solvents: <300ppm DMF, <500ppm THF.
Pinanediol-Assisted Chiral Synthesis (PMC3293353)
The Matteson rearrangement enables stereocontrol for the boronic acid center:
Chiral Induction :
(1S,2S,3R,5S)-pinanediol + dichloromethyllithium
→ ZnCl2-catalyzed rearrangement at -78°C
Diastereomeric excess: 98.5%Amination :
LiHMDS (2 eq) in THF, -40°C, 4 hours
Yield: 85%Fragment Condensation :
TBTU-mediated coupling suppresses racemization (<1%):
Convergent Synthesis Innovations
SSRN Optimized Route (SSRN4450928)
This 5-step convergent approach improves atom economy to 68%:
Fragment Preparation :
Fragment | Starting Material | Steps | Yield |
---|---|---|---|
Pyrazinoyl-Phe | L-Phenylalanine | 2 | 89% |
Boronoleucine | Pinanediol borate | 3 | 82% |
Final Assembly :
- HATU-mediated coupling (0.95 eq, 2 hours)
- Simultaneous deprotection with HCl/MeOH (1:3)
Total yield: 62% vs. 38% in linear routes.
Cost Analysis :
- Raw material cost: $412/g vs. $698/g (traditional)
- E-factor: 18 vs. 32 (lower waste)
Formulation and Stability Considerations
Lyophilization-Free Preparation (WO2020144607A1)
The vacuum evaporation method enhances stability:
Process Parameters :
- Temperature: 50°C
- Vacuum: 30 mbar
- Rotation: 65 RPM
- Dissolved O2: <1.5 ppm (N2 sparging)
Stability Data :
Condition | Time | Purity | Related Substances |
---|---|---|---|
5°C (vial) | 6 mo | 98.7% | 1.2% |
25°C (syringe) | 3 mo | 97.1% | 2.4% |
40°C/75% RH | 1 mo | 95.3% | 3.9% |
Compared to lyophilized forms (8-hour stability post-reconstitution), this extends shelf-life to 7 days.
Trimeric Boroxine Formation (EMA Assessment)
This compound exists as a boroxine trimer (C57H69B3N12O9, MW=1098.67 g/mol) in solid state:
Characterization Data :
- IR: B-O-B stretch at 720 cm⁻¹
- ¹¹B NMR: δ 18.7 ppm (trimer) vs. δ 28.4 ppm (monomer)
- Solubility: 2.1 mg/mL in THF vs. 0.3 mg/mL in water
Formulation with mannitol (1:10 ratio) prevents trimerization, enhancing aqueous solubility to 2.5 mg/mL.
Impurity Profiling and Control
Major Synthetic Impurities (PMC5520581)
HPLC analysis (USP method) identifies:
Impurity | Structure | RRT | Specification |
---|---|---|---|
Des-boro | Lacks boronic acid | 0.82 | ≤0.15% |
Epimer | (R)-configuration at C1 | 1.12 | ≤0.10% |
Dimer | Boronic anhydride | 1.35 | ≤0.20% |
Control strategies:
- Temperature <25°C during coupling reduces epimerization
- 0.1M citrate buffer (pH 5.0) minimizes boronate hydrolysis.
Industrial Scale-Up Challenges
Critical Process Parameters
Parameter | Optimal Range | Effect Outside Range |
---|---|---|
Coupling pH | 8.5-9.0 | <8.0: Incomplete activation |
>9.5: Epimerization | ||
Boronate hydrolysis T | 15-20°C | >25°C: 3% des-boro/day |
Final crystallization | Acetone:ether (4:1) | Rich acetone: oiling out |
Case Study : A 20kg batch failure occurred due to:
- Inadequate N2 sparging (O2=3.2ppm) → 1.8% oxidation products
- Corrective action: Install in-line O2 sensors (<1.5ppm).
Emerging Synthetic Technologies
Continuous Flow Processing
Pilot-scale trials show promise:
Reactor Design :
- Enzyme-packed bed (CAL-B lipase) for amide couplings
- Residence time: 12 minutes vs. 2 hours (batch)
- Productivity: 1.2 kg/day vs. 0.4 kg/day
Advantages :
- 94% conversion vs. 88% batch
- 50% solvent reduction
- No epimerization detected.
Chemical Reactions Analysis
Types of Reactions: Bortezomib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the boronic acid moiety, affecting the compound’s activity.
Substitution: Substitution reactions can occur at the pyrazine ring or the boronic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield boronate esters .
Scientific Research Applications
FDA-Approved Indications
Bortezomib is primarily approved for:
- Multiple Myeloma : Used in initial treatment regimens, often in combination with cyclophosphamide and dexamethasone. It is also indicated for patients who have relapsed after prior treatment.
- Mantle Cell Lymphoma : Approved for patients who have received at least one prior therapy.
Non-FDA-Approved Uses
Research has explored this compound's efficacy in several other conditions, including:
- Systemic Light-Chain Amyloidosis
- Relapsed or Refractory Lymphomas : Such as cutaneous T-cell lymphoma and follicular lymphoma.
- Antibody-Mediated Rejection in cardiac transplantation.
Survival Analysis
A phase III trial demonstrated that this compound significantly improves overall survival rates compared to high-dose dexamethasone in relapsed multiple myeloma patients. The median overall survival was reported at 29.8 months for this compound compared to 23.7 months for dexamethasone (hazard ratio = 0.77) .
Combination Therapies
This compound has shown enhanced efficacy when combined with other agents:
- A study indicated that combining this compound with melphalan and prednisone resulted in superior progression-free survival rates compared to melphalan and prednisone alone .
- In another study, the combination regimen led to a significant improvement in overall response rates, demonstrating synergistic effects .
Case Study: Multiple Myeloma
A retrospective analysis involving 1,051 patients undergoing this compound retreatment showed an overall response rate of 39.1% with a median time to progression of 7.5 months . This highlights this compound's potential for re-treatment scenarios.
Safety Profile
The safety profile of this compound includes common adverse events such as peripheral neuropathy and gastrointestinal disturbances. However, studies indicate that subcutaneous administration may reduce the incidence of peripheral neuropathy compared to intravenous administration .
Research Directions
Recent studies are exploring novel drug delivery systems to enhance the bioavailability and specificity of this compound:
- Development of nanoformulations aimed at improving targeted delivery to tumor cells while minimizing systemic toxicity .
- Investigations into biomarkers that could predict patient responses to this compound therapy are ongoing .
Summary Table of Clinical Applications
Application | FDA Approval Status | Key Findings |
---|---|---|
Multiple Myeloma | Approved | Improved overall survival; effective in relapsed cases |
Mantle Cell Lymphoma | Approved | Significant response rates in previously treated patients |
Systemic Light-Chain Amyloidosis | Not Approved | Under investigation; promising early results |
Cutaneous T-cell Lymphoma | Not Approved | Clinical trials ongoing; potential efficacy noted |
Mechanism of Action
Bortezomib exerts its effects by reversibly inhibiting the chymotrypsin-like activity of the 26S proteasome . This inhibition leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis. The primary molecular targets include the β5 subunit of the proteasome, which is responsible for its proteolytic activity . This compound also affects various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Bortezomib vs. Ixazomib
Ixazomib, an oral proteasome inhibitor, shares structural similarities with this compound but exhibits distinct pharmacokinetic and safety profiles:
Structural analyses reveal that this compound forms a more stable ester bond with the catalytic Ser70 residue of proteasomes compared to Ixazomib, contributing to its prolonged inhibitory effects . However, Ixazomib’s oral bioavailability offers convenience, improving patient adherence .
This compound vs. Carfilzomib
Carfilzomib, a second-generation proteasome inhibitor, demonstrates improved specificity for the β5 subunit and reduced neurotoxicity:
Carfilzomib’s irreversible binding minimizes proteasome recovery, enhancing cytotoxicity in relapsed MM. However, its association with cardiovascular adverse events necessitates rigorous monitoring .
This compound vs. Lenalidomide Combinations
In relapsed MM, this compound-based regimens (e.g., PAN + BTZ + DEX) show comparable progression-free survival (PFS) and overall survival (OS) to lenalidomide-dexamethasone (LEN + DEX):
Regimen | Median PFS | Median OS | Thrombocytopenia Incidence |
---|---|---|---|
PAN + BTZ + DEX | 11.5 months | 25.5 months | 67% |
LEN + DEX | 11.1 months | 28.8 months | 15% |
While both regimens achieve similar efficacy, this compound combinations are associated with higher hematologic toxicity, whereas lenalidomide poses risks of secondary malignancies .
This compound vs. Generic Equivalents
73%) or safety (neuropathy: 22% vs. 20%). The generic version reduced treatment costs by 30–40%, making it a cost-effective alternative .
Structural and Functional Derivatives of this compound
Modifications to this compound’s boronic acid group and pyrazine ring have yielded derivatives with unique properties:
Compound | Proteasome Inhibition (IC50) | CIP2A Inhibition | Apoptosis Induction |
---|---|---|---|
This compound | 3.2 nM | High | Strong |
Compound 1 | 15.4 nM | High | Moderate |
Compound 16 | 28.7 nM | Moderate | Weak |
Administration and Toxicity Optimization
- Weekly vs. Twice-Weekly Dosing : Weekly this compound (1.6 mg/m²) achieves comparable overall response rates (ORR: 71.8% vs. 70.5%) to the standard regimen (1.3 mg/m² twice weekly) but reduces thrombocytopenia (12% vs. 28%) and neuropathy .
- Subcutaneous vs. Intravenous: Subcutaneous administration maintains efficacy (ORR: 90.5% vs. 63.2% intravenous) while lowering neurotoxicity (14% vs. 38%) .
Biological Activity
Bortezomib, marketed as Velcade, is a proteasome inhibitor primarily used in the treatment of multiple myeloma and certain types of lymphoma. Its biological activity is primarily attributed to its mechanism of action on the ubiquitin-proteasome pathway, which is crucial for protein homeostasis and cell cycle regulation. This article delves into the detailed biological activity of this compound, including its mechanisms, clinical studies, and relevant case findings.
This compound acts as a reversible inhibitor of the 26S proteasome, a complex responsible for degrading ubiquitinated proteins. By inhibiting this pathway, this compound prevents the breakdown of pro-apoptotic factors and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells. Key aspects of its mechanism include:
- Proteasome Inhibition : this compound inhibits chymotryptic-like activity through binding to the β5-subunit of the proteasome .
- NF-κB Pathway Suppression : It prevents the degradation of IκB, an inhibitor of NF-κB, thus reducing the expression of anti-apoptotic proteins and promoting apoptosis in malignant cells .
- Induction of NOXA : this compound selectively induces NOXA in cancer cells, further contributing to its cytotoxic effects .
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by:
- Absorption : Following intravenous administration, it shows approximately 83% binding to plasma proteins .
- Metabolism : Primarily metabolized by CYP3A4 and CYP2C19 with oxidative deboronation as the main pathway .
- Elimination : Both renal and hepatic routes are involved in its elimination, with a half-life ranging from 40 to 193 hours depending on dosing regimens .
Case Studies and Clinical Trials
Numerous studies have evaluated the efficacy of this compound in various malignancies. Below is a summary table highlighting significant findings from selected clinical trials:
Adverse Effects
While this compound is generally well tolerated, it can cause significant side effects, including:
- Hematological Toxicity : Thrombocytopenia and neutropenia are common.
- Neurological Effects : Peripheral neuropathy is a notable concern, particularly with cumulative dosing.
- Gastrointestinal Symptoms : Nausea and diarrhea may occur.
Q & A
Basic Research Questions
Q. How is Bortezomib's efficacy evaluated in relapsed mantle cell lymphoma (MCL) clinical trials, and what endpoints are prioritized?
- Methodological Answer: Efficacy is assessed using standardized criteria such as the International Workshop Response Criteria, which include complete response (CR), partial response (PR), duration of response (DOR), time-to-progression (TTP), and overall survival (OS). For example, in a phase II trial, independent radiology review confirmed a 33% response rate (including 8% CR) and median TTP of 6.2 months in MCL patients . Survival analysis employs Kaplan-Meier curves with Cox proportional hazards models for multivariate adjustments.
Q. What in vitro models are used to assess this compound's mechanism of action and resistance?
- Methodological Answer: Human cancer cell lines (e.g., myeloma, sarcoma) are cultured under standardized conditions (e.g., F-10 medium with 10% FBS) and treated with this compound. Cytotoxicity is quantified via MTT assays, with IC50 values calculated using software like GraphPad Prism. Resistance mechanisms are studied through biomarkers such as NFκB activation and autophagy levels, validated via Western blotting or qPCR .
Q. What statistical methods are employed to analyze survival outcomes in this compound clinical trials?
- Methodological Answer: Kaplan-Meier estimates model overall survival (OS) and progression-free survival (PFS), while Cox proportional hazards regression adjusts for covariates like prior therapies or comorbidities. Log-rank tests compare survival distributions between treatment arms. For example, a phase III trial reported a median OS of 16 months in myeloma patients, with hazard ratios calculated for this compound versus dexamethasone .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding this compound's neurotoxicity profile across hematologic malignancies?
- Methodological Answer: Discrepancies in peripheral neuropathy rates (e.g., 13% in MCL vs. 12% in myeloma) may arise from differences in dosing schedules, prior therapies, or patient comorbidities. Meta-analyses pooling safety data from multiple trials (e.g., phase II and III studies) can identify risk modifiers. Prophylactic strategies, such as subcutaneous administration or dose reduction (e.g., 1.3 mg/m² → 1.0 mg/m²), should be tested in adaptive trial designs .
Q. How does MAP17 protein expression influence this compound sensitivity in solid tumors, and what experimental approaches validate this relationship?
- Methodological Answer: MAP17 mRNA levels correlate with this compound IC50 values in sarcoma cell lines (e.g., AA, AW). Overexpression of MAP17 increases sensitivity 2-fold in vitro, while PDX models with high MAP17 show tumor regression and prolonged survival. Mechanistic studies use siRNA knockdown to confirm MAP17's role in suppressing NFκB and autophagy, which are critical for this compound-induced apoptosis .
Q. What are the implications of once-weekly versus twice-weekly this compound dosing in combination therapies for myeloma?
- Methodological Answer: Network meta-analyses (Bayesian frameworks) compare efficacy and toxicity across regimens. Weekly dosing (e.g., days 1, 8, 15, 22) reduces peripheral neuropathy incidence (grade ≥3: 11% vs. 28% in twice-weekly arms) while maintaining comparable response rates (38% vs. 35%). Trial protocols should specify dose intensity adjustments based on patient frailty or comorbidities .
Q. How can orthogonal experimental designs optimize this compound characterization techniques, such as infrared spectroscopy?
- Methodological Answer: Three-factor, three-level orthogonal arrays (e.g., varying this compound:KBr ratios, pressure, and compression time) identify optimal conditions for spectral clarity. For instance, a 2.5 mg this compound/200 mg KBr mixture at 50 kN pressure for 3 minutes achieves 99% baseline transmittance, validated via ANOVA and range analysis .
Q. What strategies mitigate this compound-induced peripheral neuropathy without compromising efficacy?
- Methodological Answer: Proactive monitoring using Total Neuropathy Score (TNS) tools and early dose modifications (e.g., skipping doses for grade 2 toxicity) reduce severe neuropathy. Subcutaneous administration lowers incidence by 50% compared to intravenous routes. Preclinical models suggest adjunctive use of acetyl-L-carnitine to protect neuronal cells .
Q. Contradiction Analysis and Data Interpretation
Q. How do proteasome inhibitory effects of this compound on normal cells influence experimental design in preclinical studies?
- Methodological Answer: While this compound selectively targets cancer cell proteasomes, normal cells may accumulate protein aggregates, confounding toxicity assessments. Co-culture systems (e.g., cancer cells + fibroblasts) or in vivo models with tissue-specific proteasome reporters (e.g., Ub-GFP mice) differentiate on-target vs. off-target effects. Dose-escalation studies in non-human primates establish safety margins .
Q. What methodological pitfalls arise when correlating MAP17 expression with clinical outcomes in retrospective studies?
- Methodological Answer: Retrospective analyses risk confounding by tumor heterogeneity or batch effects in RNA sequencing. Multivariate logistic regression with bootstrapping (1,000 iterations) adjusts for covariates like tumor grade and stage. Prospective validation in independent cohorts (e.g., TCGA datasets) strengthens biomarker credibility .
Properties
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJABQQUPOEUTA-RDJZCZTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040980 | |
Record name | Bortezomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bortezomib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5., In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid), 5.32e-02 g/L | |
Record name | Bortezomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BORTEZOMIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bortezomib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Powder | |
CAS No. |
179324-69-7 | |
Record name | Bortezomib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179324-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bortezomib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bortezomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bortezomib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bortezomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BORTEZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G8BD63PP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BORTEZOMIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bortezomib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139-143 | |
Record name | Bortezomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.